molecular formula C19H22N4O2 B2695908 4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309553-55-5

4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2695908
CAS No.: 2309553-55-5
M. Wt: 338.411
InChI Key: ANBWWJRFSQLNCW-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at the 4-position and a piperidin-4-ylmethoxy group at the 6-position. The piperidine ring is further functionalized with a pyridine-3-carbonyl moiety. The cyclopropyl group likely contributes to metabolic stability and conformational rigidity .

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(16-2-1-7-20-11-16)23-8-5-14(6-9-23)12-25-18-10-17(15-3-4-15)21-13-22-18/h1-2,7,10-11,13-15H,3-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBWWJRFSQLNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H21N4O2C_{19}H_{21}N_{4}O_{2} with a molecular weight of approximately 356.394 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a methoxy-piperidine moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including the target compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrimidine have been tested against ovarian and breast cancer cells, demonstrating moderate cytotoxicity while sparing non-cancerous cells .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Remarks
Compound AOvarian Cancer15Moderate activity
Compound BBreast Cancer20Limited toxicity
This compoundTBDTBDFurther studies needed

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored, particularly against HIV. Compounds structurally related to the target compound have shown moderate inhibitory effects on HIV replication in vitro. The presence of specific substituents on the pyridine ring was found to enhance antiviral activity, suggesting that modifications can lead to improved efficacy .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Immune Response : Some derivatives exhibit immunomodulatory effects, which may contribute to their anticancer and antiviral activities .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that modifications in the piperidine moiety significantly influenced the anticancer activity, with certain substitutions leading to enhanced potency against ovarian cancer cells .
  • HIV Replication Inhibition : Another investigation focused on the antiviral properties of pyrimidine derivatives. The study reported that compounds with specific substituents at the pyridine position exhibited potent inhibition of HIV replication, with some compounds achieving an EC50 below 10 µM .

Comparison with Similar Compounds

Notes

Scope of Comparison : This analysis focuses on BK80466 as the sole structurally analogous compound identified in available literature. Further comparisons require access to proprietary or unpublished data.

Methodology : Structural insights are derived from molecular descriptors and established principles of fluorine chemistry. Experimental validation is critical for confirming hypothetical advantages.

Synthesis and Applications : Both compounds are likely intermediates in drug discovery pipelines, with BK80466’s fluorination suggesting optimization for target engagement or ADME properties .

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